5-Iodoindolin-2-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of isoindolin-1-ones, which are structurally related to 5-Iodoindolin-2-one, can be achieved through several methods. Phosphazene superbase-mediated iodoaminocyclization of 2-(1-alkynyl)benzamides leads to isoindolin-1-ones in a regio- and stereoselective manner, providing an efficient route to these compounds (Mehta & Brahmchari, 2019). Additionally, iodoaminocyclization has been utilized for the synthesis of isoindolin-1-ones through BuLi-mediated reactions, achieving good yields and Z-stereochemistry across the C═C bond (Brahmchari, Verma, & Mehta, 2018).

Molecular Structure Analysis

The crystal structure of 1-ethyl-5-iodoindolin-2-one provides insight into the molecular arrangement and interactions within the compound. Molecules are arranged in columns and interact via intermolecular hydrogen bonds and iodine contacts, forming a one-dimensional zigzag chain (Zhang et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of isoindolin-1-ones involves various transformations. For instance, palladium-catalyzed cycloaminocarbonylation has been used to synthesize 1-isoindolinone derivatives, highlighting the versatility of these compounds in chemical synthesis (Marosvölgyi-Haskó et al., 2011). Moreover, copper-catalyzed reactions have facilitated the synthesis of substituted 3-methyleneisoindolin-1-ones, demonstrating the reactivity of the isoindolinone ring system (Gogoi et al., 2014).

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis :

- "1-Ethyl-5-iodoindolin-2-one" molecules are arranged in columns interacting via hydrogen bonds and iodine contacts, forming a one-dimensional zigzag iodine chain (Zhang et al., 2015).

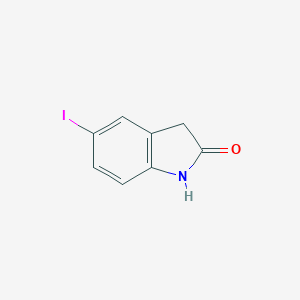

- "1-(3-Chlorobenzyl)-5-iodoindoline-2,3-dione" possesses anticonvulsant activity. Its iodoindoline ring system is essentially planar, forming π–π contacts in the crystal (Abid et al., 2008).

Medical Imaging Applications :

- "5-Iodo-6-nitro-2-piperazinylquinoline" (5-I-6-NQP) is a potent ligand for studying brain 5-hydroxytryptamine (5-HT) reuptake sites, used in single photon emission computed tomography (SPECT) imaging in primates (Jagust et al., 1993).

- "5-[123I]iodo-A-85380" is effective for SPECT imaging of brain nicotinic acetylcholine receptors in Rhesus monkeys, showing specific binding and reversibility (Chefer et al., 1998).

- "5-Iodo-A-85380" is a selective ligand for α4β2 nicotinic acetylcholine receptors, with potential for in vivo imaging and therapeutic applications (Mukhin et al., 2000).

Neuroprotective Properties :

- "5-Iodo-A-85380" prevents glutamate neurotoxicity in rat cortical cultured neurons, indicating neuroprotective effects via activation of alpha 4 beta 2 nicotinic acetylcholine receptors (Ueda et al., 2008).

Pharmacological Safety and Imaging :

- The safety, radiation dosimetry, and effectiveness of "5-[123I]iodo-A-85380" for SPECT imaging of brain nicotinic receptors in humans have been affirmed, indicating its promise as an imaging ligand (Ueda et al., 2004).

Synthesis and Molecular Studies :

- "Three 1-phenylindolin-2-one derivatives," including 5-iodo-1-phenylindolin-2-one, were synthesized, displaying different molecular dipole moments and crystallographic symmetries (Wang et al., 2015).

Functional Responses in Nicotinic Receptor Subtypes :

- The compound "5-iodo-A-85380" has been used to explore the functional responses and subunit composition of presynaptic nicotinic receptor subtypes, demonstrating its utility in neuropharmacological research (Mogg et al., 2004).

Wirkmechanismus

Target of Action

The primary target of 5-Iodoindolin-2-one is Topoisomerase IV , an essential enzyme for DNA replication . It also targets Human caseinolytic protease proteolytic subunit (HsClpP) , a highly conserved serine protease that plays an essential role in cell homeostasis .

Mode of Action

5-Iodoindolin-2-one exhibits a dual mode of action. Firstly, it directly inhibits the Topoisomerase IV . Secondly, it exhibits the classic nitroimidazole mode of action of reductive bioactivation leading to damaging reactive species . This dual mode of action impairs resistance development .

Biochemical Pathways

5-Iodoindolin-2-one affects the MAPK-ERK signaling pathway . It antagonizes this pathway, which is crucial in the regulation of cell functions including proliferation, differentiation, and cell cycle progression.

Pharmacokinetics

It has been observed that 5-iodoindolin-2-one has significantly increased redox potentials compared to classic 5-nitroimidazoles such as metronidazole, which facilitates in vivo reduction .

Result of Action

The compound’s action results in DNA damage, as indicated by the upregulation of bacteriophage-associated proteins . It also disrupts the mitochondrial function, reduces the level of the SDHB, and induces the production of the ATF4 .

Safety and Hazards

Zukünftige Richtungen

Indolin-2-one derivatives, including potentially 5-Iodoindolin-2-one, have shown promising results in various studies . For instance, indolin-2-one nitroimidazole antibiotics exhibited potent activities against aerobic bacteria and impaired resistance development . This suggests that these compounds could be further explored for their potential applications in mitigating resistance in the treatment of bacterial infections .

Eigenschaften

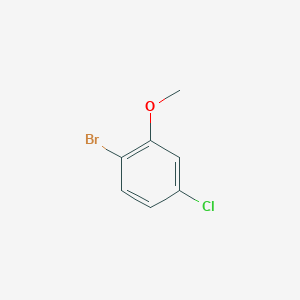

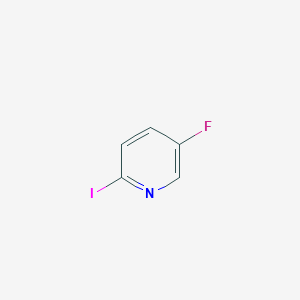

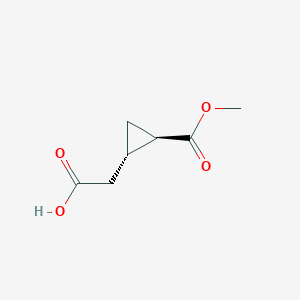

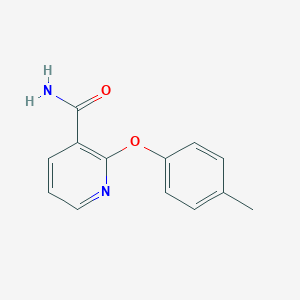

IUPAC Name |

5-iodo-1,3-dihydroindol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIHEVFTQPMOLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)I)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70431625 | |

| Record name | 5-IODOINDOLIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

193354-13-1 | |

| Record name | 5-IODOINDOLIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70431625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Iodoindolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the structural characteristics of 5-iodoindolin-2-one?

A1: The crystal structure of 1-ethyl-5-iodoindolin-2-one, a derivative of 5-iodoindolin-2-one, reveals key structural features. [] The molecules arrange themselves in columns along the a-axis. These columns interact with neighboring columns through C—H⋯O hydrogen bonds and noteworthy I⋯I short contacts. This arrangement forms a one-dimensional zigzag iodine chain along the a-axis between adjacent columns. [] Further research could explore if 5-iodoindolin-2-one exhibits similar structural characteristics.

Q2: Does 5-iodoindolin-2-one have any antiviral properties?

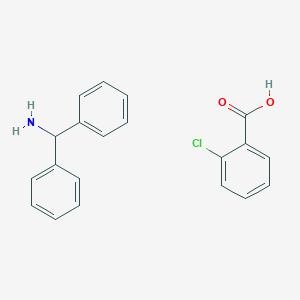

A2: While 5-iodoindolin-2-one itself hasn't been directly studied for antiviral properties in the provided research, a derivative, 3-(3,5-dibromo-4-hydroxybenzylidene)-5-iodoindolin-2-one (GW-5074), displays potent antiviral activity against JC polyomavirus (JCPyV) and BK polyomavirus (BKPyV). [] This compound inhibits viral spread by antagonizing the MAPK-ERK signaling pathway, suggesting a potential therapeutic avenue for polyomavirus-induced diseases. [] Further research is needed to explore if 5-iodoindolin-2-one shares this antiviral activity and the underlying mechanisms.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B64514.png)

![2,6-Bis[(4R)-4-tert-butyl-2-oxazolin-2YL]pyridine](/img/structure/B64518.png)